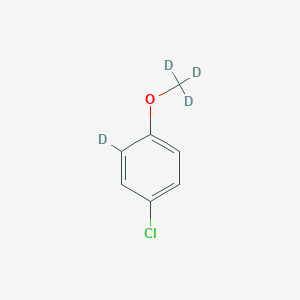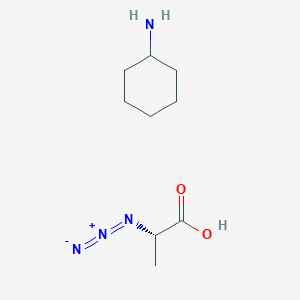
4-Chloroanisole-2,3,5,6-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloroanisole-2,3,5,6-d4 is a deuterated aromatic compound. Deuterium, a stable isotope of hydrogen, is incorporated into the molecular structure, which can influence the compound’s physical and chemical properties. This compound is often used in scientific research due to its unique isotopic labeling, which can help in tracing and studying various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloroanisole-2,3,5,6-d4 typically involves the deuteration of 4-chloro-1-methoxybenzene. This can be achieved through a series of reactions, including halogenation, deuteration, and methylation. The reaction conditions often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterated reagents. The process must be carefully controlled to maintain the purity and isotopic composition of the final product.
化学反応の分析
Types of Reactions
4-Chloroanisole-2,3,5,6-d4 can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aromatic ring can be oxidized or reduced, leading to different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4-Chloroanisole-2,3,5,6-d4 is used in various scientific research fields:
Chemistry: As a labeled compound, it helps in studying reaction mechanisms and kinetics.
Biology: Used in metabolic studies to trace the incorporation and transformation of aromatic compounds in biological systems.
Industry: Utilized in the development of new materials and chemical processes where isotopic labeling is beneficial.
作用機序
The mechanism of action of 4-Chloroanisole-2,3,5,6-d4 involves its interaction with various molecular targets. The deuterium atoms can influence the rate of chemical reactions due to the kinetic isotope effect, where the presence of heavier isotopes can slow down certain reaction steps. This property is particularly useful in studying reaction pathways and mechanisms.
類似化合物との比較
Similar Compounds
4-Chloro-1-methoxybenzene: The non-deuterated analog.
4-Chloro-2-methoxybenzene: A similar compound with a different substitution pattern.
4-Bromo-2-deuterio-1-(trideuteriomethoxy)benzene: A brominated analog with similar isotopic labeling.
Uniqueness
4-Chloroanisole-2,3,5,6-d4 is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and studying chemical processes. The incorporation of deuterium can also enhance the stability and alter the reactivity of the compound, making it valuable in various research applications.
特性
IUPAC Name |
4-chloro-2-deuterio-1-(trideuteriomethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3/i1D3,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGAYAGBVIXNAQ-VZOYEPQBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC=C1OC([2H])([2H])[2H])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Vinyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148626.png)

